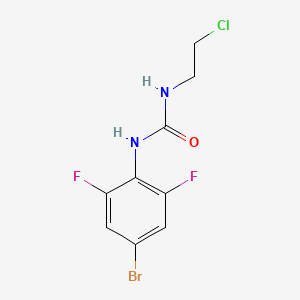

N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea

Description

N-(4-Bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea (CAS 1427460-69-2) is a urea derivative with the molecular formula C₉H₈BrClF₂N₂O and a molecular weight of 313.53 g/mol . Its structure features a 4-bromo-2,6-difluorophenyl group linked to a 2-chloroethyl moiety via a urea bridge.

Properties

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)-3-(2-chloroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClF2N2O/c10-5-3-6(12)8(7(13)4-5)15-9(16)14-2-1-11/h3-4H,1-2H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXCSEUHFMNISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NC(=O)NCCCl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Benzonitrile Intermediate Preparation

According to patent CN101353317B, 4-bromo-2,6-difluorobenzonitrile can be prepared starting from 3,5-difluorobromobenzene using n-butyllithium and DMF to yield 4-bromo-2,6-difluorobenzaldehyde, followed by conversion to the benzonitrile using formic acid and oxammonium hydrochloride under reflux conditions for 10 hours. The process avoids toxic cyanide reagents and harsh conditions, making it environmentally favorable and suitable for scale-up. The yield for this step is approximately 80% with white crystalline solid product obtained after filtration and washing.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Lithiation and formylation | 3,5-difluorobromobenzene, n-butyllithium, DMF, reflux 10h | - | Produces 4-bromo-2,6-difluorobenzaldehyde |

| Conversion to benzonitrile | Formic acid, oxammonium hydrochloride, reflux 10h | ~80% | Environmentally safer alternative to cyanide |

Conversion to 4-Bromo-2,6-difluoroaniline

Formation of this compound

The key step involves coupling the aromatic amine with a chloroethyl-containing urea precursor.

Urea Formation via Phosphoryl Chloride Mediated Reaction

A detailed synthetic protocol analogous to the preparation of related urea derivatives involves the use of triethylamine and phosphoryl chloride in toluene under reflux conditions. For example, in the synthesis of N-(4-bromo-2,6-difluorophenyl)-N'-isopropyl acetamidine, 4-bromo-2,6-difluoroaniline reacts with N-isopropyl acetamide and phosphoryl chloride in the presence of triethylamine at reflux for 2-3 hours, followed by workup involving aqueous washes and solvent removal to yield the desired product with yields ranging from 66% to over 90% depending on conditions.

By analogy, the preparation of this compound would involve:

- Reaction of 4-bromo-2,6-difluoroaniline with 2-chloroethyl isocyanate or a chloroethyl carbamoyl chloride intermediate.

- Use of triethylamine or other base to scavenge HCl formed.

- Solvent such as toluene or dichloromethane.

- Controlled reflux or heating for several hours.

- Workup by aqueous washing and solvent removal.

Reaction Conditions and Yields

Based on related literature and experimental data for similar compounds:

| Parameter | Typical Conditions | Yield Range | Notes |

|---|---|---|---|

| Solvent | Toluene or dichloromethane | - | Anhydrous conditions preferred |

| Base | Triethylamine | - | Neutralizes acid byproducts |

| Temperature | 20–110 °C (reflux) | - | Reaction time 2–3 hours |

| Workup | Aqueous bicarbonate washes, drying over sodium sulfate | - | Purification by filtration/crystallization |

| Yield | 66–92% (analogous compounds) | - | Dependent on stoichiometry and purity |

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of 4-bromo-2,6-difluorobenzaldehyde | 3,5-difluorobromobenzene, n-butyllithium, DMF, reflux 10h | 4-bromo-2,6-difluorobenzaldehyde | ~80 | Environmentally friendly |

| 2 | Conversion to 4-bromo-2,6-difluorobenzonitrile | Formic acid, oxammonium hydrochloride, reflux 10h | 4-bromo-2,6-difluorobenzonitrile | ~80 | Avoids toxic cyanides |

| 3 | Reduction/amination to 4-bromo-2,6-difluoroaniline | Various methods (commercially available) | 4-bromo-2,6-difluoroaniline | - | Precursor for urea formation |

| 4 | Urea formation with 2-chloroethyl moiety | 4-bromo-2,6-difluoroaniline, 2-chloroethyl isocyanate, triethylamine, toluene, reflux 2-3h | This compound | 66–92 (analogous) | Purification by aqueous washes and crystallization |

Research Findings and Notes

- The use of n-butyllithium and DMF for regioselective lithiation and formylation ensures high regioselectivity and yield of the key aldehyde intermediate.

- Avoidance of highly toxic reagents such as potassium cyanide and strong acids in the synthesis of the benzonitrile intermediate improves environmental and safety profiles.

- The urea formation step benefits from the use of triethylamine and phosphoryl chloride or related reagents to activate the amine and facilitate coupling, as demonstrated in related amidine and urea syntheses.

- Reaction temperatures and times are critical to optimize yield and minimize side reactions, with reflux conditions in toluene or dichloromethane being standard.

- Purification typically involves aqueous bicarbonate washes to remove acid impurities and drying over sodium sulfate before solvent removal and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-difluorophenyl)-N’-(2-chloroethyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new derivatives with different halogen atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.

Medicine: It could be explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

Industry: The compound may find applications in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-difluorophenyl)-N’-(2-chloroethyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

N-(4-Bromophenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea (Compound 24)

N-(4-Chlorophenyl)-N'-(2-phenoxyphenyl)urea

- Structure: Substituted with chlorophenyl and phenoxyphenyl groups.

- Properties: Larger molecular weight (338.79 g/mol) due to the phenoxy group. Likely exhibits enhanced lipophilicity compared to the target compound, influencing membrane permeability .

Chloroethyl-Containing Ureas and Nitrosoureas

N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

- Structure : Combines chloroethyl and cyclohexyl groups.

- Binding Studies :

- Dual Activity : Proposed to act via protein carbamoylation and nucleic acid alkylation .

However, its chloroethyl group may still enable moderate alkylation under specific conditions.

Urea-Based Pesticides

Teflubenzuron and Hexaflumuron

- Structures : Feature dichloro-difluorophenyl or tetrafluoroethoxy groups.

- Applications : Insect growth regulators targeting chitin synthesis .

- Key Difference : These compounds prioritize halogenated aromatic systems for insect receptor binding, whereas the target compound’s chloroethyl group may shift its mechanism toward alkylation or protein interaction .

Research Implications

The target compound’s unique halogenation pattern and chloroethyl group warrant further investigation into:

Alkylation Potential: Comparative studies with BCNU to assess DNA/protein interaction efficiency.

Therapeutic Applications : Screening against cancer cell lines or pesticide-resistant insects.

Synthetic Modifications : Introducing nitroso or cyclohexyl groups to enhance bioactivity .

Biological Activity

N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea, also known as NX74482, is a synthetic organic compound that belongs to the class of urea derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure, characterized by the presence of halogen atoms (bromine, fluorine, and chlorine), suggests a range of interactions with biological targets.

The chemical formula for this compound is CHBrClFNO, with a molecular weight of 313.52 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 313.52 g/mol |

| Chemical Formula | CHBrClFNO |

| IUPAC Name | 1-(4-bromo-2,6-difluorophenyl)-3-(2-chloroethyl)urea |

| PubChem CID | 75365541 |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of specific pathways. This mechanism is similar to that observed in other chloroethyl urea derivatives which are known for their anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies using various cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis. For example, studies involving murine colon carcinoma cell lines (CT-26) showed that this compound could effectively disrupt microtubule dynamics and lead to pronounced tumor growth inhibition (TGI) when administered intraperitoneally .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains and fungi, although further research is needed to elucidate the specific mechanisms involved and the spectrum of activity.

Case Studies

- CT-26 Murine Colon Carcinoma : In a study assessing the antitumoral profile of this compound, researchers observed significant drug uptake by CT-26 cells and subsequent tumor growth inhibition. The compound was shown to accumulate within tumor tissues, leading to alterations in cell cycle dynamics and increased G2 tetraploid cells in vivo .

- Comparative Studies with Similar Compounds : Comparative analysis with other chloroethyl urea derivatives revealed that this compound exhibited superior efficacy in terms of tumor growth suppression compared to structurally similar compounds such as ICEU (N-(4-iodophenyl)-N'-(2-chloroethyl)urea) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea?

- Methodology : A stepwise approach is optimal. First, react 4-bromo-2,6-difluoroaniline with phosgene or triphosgene to generate the corresponding isocyanate intermediate. Next, introduce 2-chloroethylamine under anhydrous conditions to form the urea linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, confirmed by HPLC. Structural validation employs H/C NMR (e.g., urea NH signals at δ 8.2–8.5 ppm) and FT-IR (C=O stretch ~1650 cm) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95%).

- Spectroscopy : H NMR integration ratios confirm stoichiometry (e.g., aromatic vs. aliphatic protons). IR identifies urea functional groups.

- Single-crystal X-ray diffraction : If crystallizable, resolve bond lengths and angles to confirm regiochemistry and hydrogen-bonding patterns, as seen in structurally related ureas .

Q. What safety protocols are critical when handling this compound?

- Methodology : Adhere to GHS hazard codes (e.g., H315/H319/H335 for skin/eye irritation and respiratory sensitization). Use nitrile gloves, fume hoods, and closed systems during synthesis. Store in amber vials under argon at –20°C to prevent decomposition. Toxicity data from analogous nitroso-ureas (e.g., Methyl-CCNU) suggest strict avoidance of prolonged exposure .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity and stability?

- Methodology : The electron-withdrawing bromine and fluorine substituents on the aromatic ring reduce electron density at the urea carbonyl, enhancing hydrogen-bond acceptor capacity. This impacts intermolecular interactions in crystal packing (e.g., N–H⋯O bonds observed in related chlorofluorophenyl acetamides ). Computational studies (DFT) can quantify substituent effects on charge distribution and reaction kinetics .

Q. What strategies mitigate hydrolysis or decomposition during storage?

- Methodology : Degradation pathways (e.g., hydrolysis of the chloroethyl group) are minimized by:

- Storage : Anhydrous conditions (molecular sieves), inert atmosphere, and avoidance of light.

- Stability assays : Monitor via TLC or LC-MS over time. Accelerated aging studies (e.g., 40°C/75% RH) identify degradation products .

Q. How can biological target interactions be systematically studied?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., enzymes or receptors).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes, leveraging crystallographic data from related urea derivatives .

Q. How to resolve contradictions in spectral or crystallographic data?

- Methodology : Conflicting NMR signals (e.g., splitting due to rotamers) are addressed by:

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation).

- Comparative analysis : Cross-reference with high-resolution mass spectrometry (HRMS) and published crystallographic datasets (e.g., CCDC entries for difluorophenyl acetamides ).

Q. What computational approaches optimize structure-activity relationships (SAR)?

- Methodology :

- QSAR modeling : Use substituent descriptors (Hammett σ, π parameters) to correlate electronic effects with bioactivity.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility over 100-ns trajectories.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.